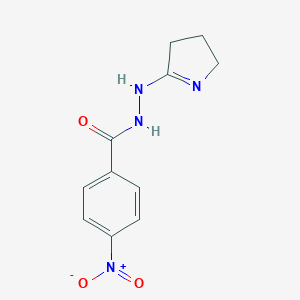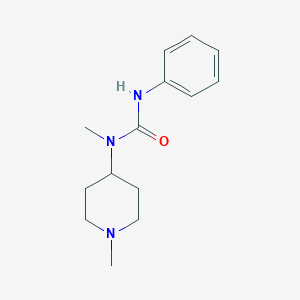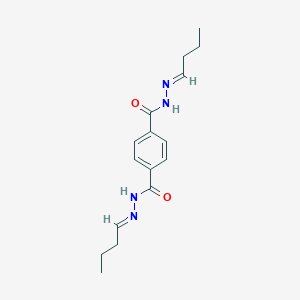![molecular formula C12H17NO B256684 N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)
N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, commonly known as N-(2-methylphenyl)-2-(propan-2-yl)acetamide or N-Methyl-2-phenylacetamide, is a chemical compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 97-99°C.
Mechanism of Action
The exact mechanism of action of N-Methyl-2-phenylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, leading to the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
N-Methyl-2-phenylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce pain and inflammation by inhibiting the production of prostaglandins, which are known to promote inflammation and pain. It has also been shown to have anticonvulsant effects by modulating the activity of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Methyl-2-phenylacetamide in lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. However, its high cost and limited availability can be a limitation for some researchers.
Future Directions
There are several potential future directions for research on N-Methyl-2-phenylacetamide. One area of interest is the development of new drugs based on its chemical structure and pharmacological properties. Another area of research is the elucidation of its exact mechanism of action and the identification of its molecular targets in the body. Additionally, further studies are needed to explore its potential applications in other fields such as organic synthesis and material science.
In conclusion, N-Methyl-2-phenylacetamide is a promising compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications in different fields.
Synthesis Methods
N-Methyl-2-phenylacetamide can be synthesized by the reaction of 2-methylacetophenone and isopropylamine in the presence of a catalyst such as boron trifluoride etherate. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product with a yield of approximately 80%.
Scientific Research Applications
N-Methyl-2-phenylacetamide has been widely studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-8(2)11-7-5-6-9(3)12(11)13-10(4)14/h5-8H,1-4H3,(H,13,14) |
InChI Key |
HRUQHSNFWGFGGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)

![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)

![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)


![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)